molecular formula C13H28O3 B094082 Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl- CAS No. 16754-49-7

Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-

Cat. No.: B094082
CAS No.: 16754-49-7
M. Wt: 232.36 g/mol
InChI Key: IVXPLWROXBUJSE-UHFFFAOYSA-N
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Description

Propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] is a chemical compound with the molecular formula C13H28O3. It is also known by other names such as triisobutyl orthoformate and orthoformic acid, triisobutyl ester . This compound is primarily used in organic synthesis and various industrial applications.

Scientific Research Applications

Propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] has several scientific research applications:

Preparation Methods

The synthesis of propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] typically involves the reaction of orthoformic acid with isobutyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product . Industrial production methods often involve the use of catalysts to increase the reaction rate and improve yield.

Chemical Reactions Analysis

Propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens like chlorine and bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, leading to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] can be compared with similar compounds such as:

    Triethyl orthoformate: Similar in structure but with ethyl groups instead of isobutyl groups.

    Trimethyl orthoformate: Similar in structure but with methyl groups instead of isobutyl groups.

The uniqueness of propane, 1,1’,1’'-[methylidynetris(oxy)]tris[2-methyl-] lies in its specific reactivity and applications in various fields .

Properties

IUPAC Name

1-[bis(2-methylpropoxy)methoxy]-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-13H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXPLWROXBUJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(OCC(C)C)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337898
Record name Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16754-49-7
Record name Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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